molecular formula C18H21N5O2S2 B5507965 2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide

2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide

Cat. No. B5507965
M. Wt: 403.5 g/mol
InChI Key: HZTVDGPTUNDBNE-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that often feature in the development of pharmaceuticals and materials due to their unique structural and functional properties. Compounds with similar structures have been synthesized and analyzed to explore their potential applications and understand their behavior.

Synthesis Analysis

Synthesis of compounds with similar complexity involves multi-step processes that may include the formation of intermediate compounds, catalytic reactions, and specific conditions to promote desired structural formations. For example, Joshi et al. (2021) discussed the synthesis of triazolo-thiadiazoles through eco-friendly reactions, demonstrating the complexity of synthesizing such compounds (Joshi, Dhalani, Bhatt, & Kapadiya, 2021).

Molecular Structure Analysis

The molecular structure of such compounds is often analyzed using techniques like single-crystal diffraction, which helps in understanding the planarity, conformation, and orientation of various functional groups within the molecule. Kariuki et al. (2021) described the structural characterization of isostructural thiazoles, highlighting the role of crystallization in determining molecular structure (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Chemical Reactions and Properties

Compounds in this category can undergo various chemical reactions, including cyclocondensation, nucleophilic addition, and substitution reactions, to form a range of derivatives with diverse biological and chemical properties. Wang et al. (2010) explored the synthesis of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives, demonstrating the versatility in chemical reactions (Wang, Li, Dong, & Dong, 2010).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystalline form can be influenced by the molecular structure and the presence of specific functional groups. The synthesis and properties of structurally related compounds provide insight into how these properties can be tailored during the synthesis process.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interactions with biological targets, are crucial for the development of pharmaceutical agents. The antimicrobial and antifungal activities of similar compounds, as discussed by Joshi et al. (2021) and others, illustrate the potential biological relevance of such molecules (Joshi, Dhalani, Bhatt, & Kapadiya, 2021).

Scientific Research Applications

Antimicrobial Effects

  • Novel thiazole derivatives, including compounds structurally related to the specified chemical, have shown significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, yeasts such as Candida species, and filamentous fungi species like Aspergillus and Penicillium. This suggests their potential as broad-spectrum antimicrobial agents (Cankiliç & Yurttaş, 2017).

Anticancer Activity

  • Several thiazolidinones with benzothiazole moieties have been tested for their antitumor activity. A subset of these compounds exhibited notable anticancer activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010).

Anti-inflammatory and Analgesic Agents

  • Research into 1,2,4-triazole-based benzothiazole/benzoxazole derivatives, including compounds with structural similarities to the requested chemical, has explored their effectiveness as anti-inflammatory agents and inhibitors of the p38α MAP kinase. Some of these compounds have shown promising in vitro and in vivo anti-inflammatory activity, potentially offering new therapeutic options for inflammatory diseases (Tariq et al., 2018).

Antiviral Activity Against COVID-19

  • Innovative thiadiazole-based molecules containing 1,2,3-triazole moieties have been synthesized and assessed for their potential against COVID-19 through virtual screening approaches targeting the main protease of the virus. This research indicates a promising direction for the development of novel antiviral agents in the fight against COVID-19 (Rashdan et al., 2021).

Safety and Hazards

The compound is labeled with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

properties

IUPAC Name

2-[[4-methyl-5-[(2-propan-2-ylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S2/c1-12(2)13-6-4-5-7-14(13)25-10-15-21-22-18(23(15)3)27-11-16(24)20-17-19-8-9-26-17/h4-9,12H,10-11H2,1-3H3,(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTVDGPTUNDBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC2=NN=C(N2C)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-methyl-5-{[2-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

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